5-(5-Bromofuran-2-yl)-2,4-diethoxypyrimidine
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Overview
Description
L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine is a complex peptide composed of six amino acids: methionine, cysteine, histidine, leucine, methionine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-asparagine: A simpler dipeptide with similar structural motifs.
L-Methionyl-L-leucine: Another peptide containing methionine and leucine residues.
L-Cysteinyl-L-histidine: A peptide with cysteine and histidine residues.
Uniqueness
L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
837415-81-3 |
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Molecular Formula |
C12H13BrN2O3 |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-2,4-diethoxypyrimidine |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-16-11-8(9-5-6-10(13)18-9)7-14-12(15-11)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZQFPXHIZZHZONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C2=CC=C(O2)Br)OCC |
Origin of Product |
United States |
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